molecular formula C6H3F3INO B1389775 3-Iodo-6-(trifluoromethyl)pyridin-2-ol CAS No. 1206597-55-8

3-Iodo-6-(trifluoromethyl)pyridin-2-ol

Cat. No. B1389775
CAS RN: 1206597-55-8
M. Wt: 288.99 g/mol
InChI Key: QVUADYQOARPRMD-UHFFFAOYSA-N
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Description

“3-Iodo-6-(trifluoromethyl)pyridin-2-ol” is a chemical compound with the CAS Number: 1206597-55-8 . It has a molecular weight of 289 and is typically stored at room temperature . The compound is usually in powder form .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “3-Iodo-6-(trifluoromethyl)pyridin-2-ol”, is a topic of interest in the agrochemical and pharmaceutical industries . Trifluoromethylpyridines are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .


Molecular Structure Analysis

The InChI code for “3-Iodo-6-(trifluoromethyl)pyridin-2-ol” is 1S/C6H3F3INO/c7-6(8,9)4-2-1-3(10)5(12)11-4/h1-2H,(H,11,12) .


Chemical Reactions Analysis

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

“3-Iodo-6-(trifluoromethyl)pyridin-2-ol” is a powder that is stored at room temperature .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethylpyridines, including “3-Iodo-6-(trifluoromethyl)pyridin-2-ol”, are expected to find many novel applications in the future . They are currently used in the agrochemical and pharmaceutical industries, and many candidates are undergoing clinical trials .

properties

IUPAC Name

3-iodo-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3INO/c7-6(8,9)4-2-1-3(10)5(12)11-4/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUADYQOARPRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-6-(trifluoromethyl)pyridin-2-ol

CAS RN

1206597-55-8
Record name 3-iodo-6-(trifluoromethyl)pyridin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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